Butyl[(2,6-difluorophenyl)methyl]amine Butyl[(2,6-difluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833734
InChI: InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3
SMILES:
Molecular Formula: C11H15F2N
Molecular Weight: 199.24 g/mol

Butyl[(2,6-difluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC17833734

Molecular Formula: C11H15F2N

Molecular Weight: 199.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl[(2,6-difluorophenyl)methyl]amine -

Specification

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
IUPAC Name N-[(2,6-difluorophenyl)methyl]butan-1-amine
Standard InChI InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3
Standard InChI Key JPFAWXZRKKENMB-UHFFFAOYSA-N
Canonical SMILES CCCCNCC1=C(C=CC=C1F)F

Introduction

Butyl[(2,6-difluorophenyl)methyl]amine is an organic compound characterized by the presence of a butyl group and a difluorophenyl moiety attached to a methylamine structure. The molecular formula of this compound is C11H15F2N, with a formula weight of approximately 199.24 g/mol . This compound is of interest in various fields of chemistry due to its structural features, which can influence its chemical reactivity and biological activity.

Synthesis and Chemical Reactions

The synthesis of butyl[(2,6-difluorophenyl)methyl]amine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in available sources, common methods for synthesizing similar compounds include nucleophilic substitution reactions and reductive amination. Understanding these reactions is crucial for optimizing yield and purity.

Biological Activity and Potential Applications

Compounds with fluorinated phenyl groups often exhibit enhanced pharmacological properties, including increased metabolic stability and improved bioavailability. Preliminary studies suggest that similar compounds may show activity against various biological targets, although specific data on butyl[(2,6-difluorophenyl)methyl]amine is limited. Further research is necessary to elucidate its interactions within biological systems and potential therapeutic roles.

Comparison with Similar Compounds

Several compounds share structural similarities with butyl[(2,6-difluorophenyl)methyl]amine. For example:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl[(2,3-difluorophenyl)methyl]amineContains a tert-butyl group and a difluorophenyl moietyExhibits steric hindrance and different biological activity profiles.
(2,3-Difluorophenyl)methylamineLacks the alkyl groupMore polar; may have different solubility characteristics.
Propyl[(2,3-difluorophenyl)methyl]amineSimilar difluorophenyl structure but with propyl groupMay exhibit varied pharmacokinetics compared to butyl derivative.

These comparisons highlight how slight modifications in chemical structure can lead to significant differences in chemical behavior and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator